Cas no 1783720-01-3 (1-Pyrrolidinecarboxylic acid, 3-fluoro-4-(hydroxymethyl)-, 1,1-dimethylethyl ester)

1-Pyrrolidinecarboxylic acid, 3-fluoro-4-(hydroxymethyl)-, 1,1-dimethylethyl ester is a fluorinated pyrrolidine derivative with a protected carboxylic acid group and a hydroxymethyl substituent. The tert-butyl ester moiety enhances stability, making it suitable for synthetic applications where selective deprotection is required. The presence of a fluorine atom at the 3-position introduces electronic effects that can influence reactivity and binding properties, making it valuable in medicinal chemistry and drug development. The hydroxymethyl group offers a handle for further functionalization, enabling diverse derivatization pathways. This compound is particularly useful as an intermediate in the synthesis of biologically active molecules, including protease inhibitors and other pharmacophores. Its structural features contribute to controlled reactivity and versatility in organic synthesis.
1-Pyrrolidinecarboxylic acid, 3-fluoro-4-(hydroxymethyl)-, 1,1-dimethylethyl ester structure
1783720-01-3 structure
Product Name:1-Pyrrolidinecarboxylic acid, 3-fluoro-4-(hydroxymethyl)-, 1,1-dimethylethyl ester
CAS No:1783720-01-3
MF:C10H18FNO3
MW:219.25322675705
CID:6135082
PubChem ID:72698292
Update Time:2025-06-26

1-Pyrrolidinecarboxylic acid, 3-fluoro-4-(hydroxymethyl)-, 1,1-dimethylethyl ester Chemical and Physical Properties

Names and Identifiers

    • 1-Pyrrolidinecarboxylic acid, 3-fluoro-4-(hydroxymethyl)-, 1,1-dimethylethyl ester
    • EN300-7276584
    • SB16040
    • tert-butyl 3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate
    • 1783720-01-3
    • AM807508
    • SCHEMBL16096967
    • tert-butyl3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate
    • Inchi: 1S/C10H18FNO3/c1-10(2,3)15-9(14)12-4-7(6-13)8(11)5-12/h7-8,13H,4-6H2,1-3H3
    • InChI Key: UUTMCLLVLHWFJR-UHFFFAOYSA-N
    • SMILES: N1(C(OC(C)(C)C)=O)CC(CO)C(F)C1

Computed Properties

  • Exact Mass: 219.12707160g/mol
  • Monoisotopic Mass: 219.12707160g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 49.8Ų

Experimental Properties

  • Density: 1.15±0.1 g/cm3(Predicted)
  • Boiling Point: 298.0±25.0 °C(Predicted)
  • pka: 14.93±0.10(Predicted)

1-Pyrrolidinecarboxylic acid, 3-fluoro-4-(hydroxymethyl)-, 1,1-dimethylethyl ester Pricemore >>

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Additional information on 1-Pyrrolidinecarboxylic acid, 3-fluoro-4-(hydroxymethyl)-, 1,1-dimethylethyl ester

Introduction to 1-Pyrrolidinecarboxylic acid, 3-fluoro-4-(hydroxymethyl)-, 1,1-dimethylethyl ester (CAS No. 1783720-01-3) and Its Emerging Applications in Chemical Biology

1-Pyrrolidinecarboxylic acid, 3-fluoro-4-(hydroxymethyl)-, 1,1-dimethylethyl ester, identified by the CAS number 1783720-01-3, is a fluorinated pyrrolidine derivative that has garnered significant attention in the field of chemical biology and drug discovery. This compound exhibits a unique structural motif characterized by a pyrrolidine core substituted with a fluorine atom at the 3-position and a hydroxymethyl group at the 4-position, further protected by a tert-butyldimethylsilyl (TBS) ester group. The presence of these functional groups imparts distinct physicochemical properties, making it a versatile scaffold for medicinal chemistry applications.

The fluorine atom in this molecule is particularly noteworthy, as fluorine substitution can modulate metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates. In recent years, fluorinated heterocycles have been extensively studied for their potential in enhancing drug efficacy and reducing off-target effects. The hydroxymethyl group provides a reactive handle for further derivatization, enabling the synthesis of more complex analogs through condensation reactions or nucleophilic substitutions. Additionally, the TBS ester protection enhances stability during synthetic manipulations while allowing selective deprotection under mild acidic or basic conditions.

Recent advancements in computational chemistry and high-throughput screening have facilitated the exploration of such derivatives as lead compounds for therapeutic intervention. Studies have demonstrated that pyrrolidine-based scaffolds are prevalent in bioactive molecules, particularly in kinase inhibitors and G-protein coupled receptor (GPCR) modulators. The structural features of 1-Pyrrolidinecarboxylic acid, 3-fluoro-4-(hydroxymethyl)-, 1,1-dimethylethyl ester make it an attractive candidate for designing novel small-molecule probes targeting these critical biological pathways.

In particular, the fluorine substituent at the 3-position of the pyrrolidine ring has been shown to improve binding interactions with biological targets by enhancing lipophilicity and reducing hydrogen bonding capacity. This modulation can lead to increased selectivity over closely related enzymes or receptors. Furthermore, the hydroxymethyl group serves as a versatile pharmacophore that can engage in hydrogen bonding or form ether linkages with protein residues, contributing to sustained binding affinity. The TBS ester functionality ensures that the compound remains stable during synthetic optimization while preserving reactivity at other positions.

Current research in this domain is focused on leveraging computational methods to predict and validate the biological activity of fluorinated pyrrolidines. Machine learning models have been developed to correlate structural features with pharmacological outcomes, enabling rapid screening of large libraries of derivatives. Preliminary studies on 1-Pyrrolidinecarboxylic acid, 3-fluoro-4-(hydroxymethyl)-, 1,1-dimethylethyl ester suggest potential applications in inhibiting aberrant signaling pathways associated with cancer and inflammatory diseases. The compound’s ability to interact with specific protein targets while maintaining metabolic stability positions it as a promising candidate for further development.

The synthesis of this compound involves multi-step organic transformations that highlight modern synthetic methodologies. Key steps include fluorination strategies to introduce the fluorine atom at the desired position, followed by protection-deprotection cycles to manipulate reactivity. Advances in transition-metal-catalyzed cross-coupling reactions have enabled more efficient routes to complex heterocycles like this one. Additionally, green chemistry principles are being integrated into synthetic protocols to minimize waste and improve sustainability.

From a regulatory perspective, compounds like 1-Pyrrolidinecarboxylic acid, 3-fluoro-4-(hydroxymethyl)-, 1,1-dimethylethyl ester must undergo rigorous characterization to ensure compliance with safety and quality standards before advancing to clinical trials. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to confirm structural integrity and purity. These methods are essential for ensuring consistency across batches produced during scale-up from laboratory to industrial settings.

The growing interest in fluorinated pyrrolidines underscores their potential as building blocks for next-generation therapeutics. By combining structural optimization with advanced computational tools, researchers can rapidly identify derivatives with enhanced potency and selectivity. As our understanding of molecular interactions deepens through structural biology techniques like cryo-electron microscopy (cryo-EM), compounds like 1-Pyrrolidinecarboxylic acid, 3-fluoro-4-(hydroxymethyl)-, 1,1-dimethylethyl ester will continue to play a pivotal role in drug discovery efforts.

In conclusion, 1-Pyrrolidinecarboxylic acid, 3-fluoro-4-(hydroxymethyl)-, 1, 1-dimethylethyl ester (CAS No. 1783720-01-3) represents an exciting example of how functionalized heterocycles contribute to modern medicinal chemistry. Its unique structural features offer opportunities for designing innovative therapeutics targeting critical disease pathways while adhering to evolving standards for safety and efficacy.

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